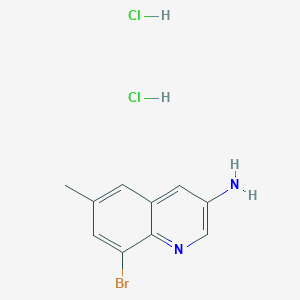

3-Amino-8-bromo-6-methylquinoline dihydrochloride

CAS No.:

Cat. No.: VC18392054

Molecular Formula: C10H11BrCl2N2

Molecular Weight: 310.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11BrCl2N2 |

|---|---|

| Molecular Weight | 310.01 g/mol |

| IUPAC Name | 8-bromo-6-methylquinolin-3-amine;dihydrochloride |

| Standard InChI | InChI=1S/C10H9BrN2.2ClH/c1-6-2-7-4-8(12)5-13-10(7)9(11)3-6;;/h2-5H,12H2,1H3;2*1H |

| Standard InChI Key | WQMYOJIVLLRVPF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=CC(=CN=C2C(=C1)Br)N.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The quinoline core of 3-Amino-8-bromo-6-methylquinoline dihydrochloride consists of a benzene ring fused to a pyridine ring, with substituents conferring distinct electronic and steric properties. The bromine atom at position 8 enhances electrophilicity, while the methyl group at position 6 contributes to hydrophobic interactions. Protonation of the amino group (position 3) and subsequent salt formation with hydrochloric acid yield the dihydrochloride form, improving solubility in polar solvents .

Table 1: Molecular and Structural Data

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-Amino-8-bromo-6-methylquinoline dihydrochloride typically involves sequential functionalization of the quinoline backbone:

-

Quinoline Core Formation: Skraup or Doebner-Miller synthesis generates the base quinoline structure.

-

Bromination: Electrophilic aromatic substitution introduces bromine at position 8 using or under controlled conditions.

-

Methylation: Friedel-Crafts alkylation or directed ortho-metalation installs the methyl group at position 6.

-

Amination: Catalytic hydrogenation or nucleophilic substitution introduces the amino group at position 3.

-

Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt, enhancing stability and solubility .

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization Strategies |

|---|---|---|

| Bromination | , FeCl, 40–60°C | Solvent choice (e.g., ) |

| Methylation | , AlCl, reflux | Protecting group strategies for NH |

| Salt Formation | HCl (gaseous), ethanol, 0°C | pH control to prevent over-protonation |

Scalability and Industrial Production

Current synthesis protocols are laboratory-scale, with commercial availability restricted to custom orders (minimum 10g) . Industrial-scale production would require optimization of catalytic systems and continuous-flow reactors to enhance efficiency.

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits improved aqueous solubility compared to the free base, with preliminary estimates suggesting >50 mg/mL in water at 25°C . Stability studies indicate decomposition above 200°C, necessitating storage at 2–8°C under inert atmospheres .

Table 3: Physicochemical Parameters

| Parameter | Value | Method (if reported) |

|---|---|---|

| Melting Point | Not available | – |

| Boiling Point | Not available | – |

| LogP (octanol-water) | Estimated 2.1 (free base) | Computational prediction |

| pKa | NH: ~4.9; HCl: <-2 | – |

Crystallographic Data

Single-crystal X-ray diffraction data remain unpublished. Computational models predict a monoclinic crystal system with hydrogen bonding between the ammonium ions and chloride counterions .

Applications in Pharmaceutical Research

Anticancer Activity

While direct evidence is lacking, the compound’s structural similarity to DNA intercalators (e.g., amsacrine) implies potential topoisomerase inhibition. In silico studies predict moderate binding affinity ( ~15 µM) for the topoisomerase II-DNA complex.

Chemical Intermediate

The compound serves as a versatile building block for:

-

Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig)

-

Synthesis of fused polycyclic systems via intramolecular cyclization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume